molecular formula C22H22N4O5S B2476187 4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 501352-01-8

4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2476187
CAS No.: 501352-01-8
M. Wt: 454.5
InChI Key: FSYYRNKCTXEXCZ-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic chemical compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers can investigate this compound for multiple therapeutic areas. Its 2-methoxyphenyl-substituted 1,3,4-oxadiazole moiety is associated with significant antiglycation activity . The formation of advanced glycation end-products (AGEs) is a key factor in the complications of diabetes, and inhibitors of this process are investigated as potential antidiabetic agents . Furthermore, structural analogs combining sulfonamide and 1,3,4-oxadiazole groups have demonstrated potent antimicrobial properties against a range of clinically important pathogens . The compound's molecular architecture also suggests potential for evaluation in anticancer research ; similar 1,3,4-oxadiazole derivatives have shown in vitro antiproliferative activity against various human cancer cell lines . The integration of a diallylsulfamoyl group may offer additional avenues for exploring its mechanism of action and interactions with biological targets.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-4-14-26(15-5-2)32(28,29)17-12-10-16(11-13-17)20(27)23-22-25-24-21(31-22)18-8-6-7-9-19(18)30-3/h4-13H,1-2,14-15H2,3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYYRNKCTXEXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.

    Introduction of the Diallylsulfamoyl Group: The final step involves the sulfonation of the benzamide core with diallylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The oxadiazole ring and diallylsulfamoyl group could play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Structural Modifications in Sulfamoyl Substituents

The sulfamoyl group’s substitution pattern significantly impacts physicochemical and biological properties:

Compound Name Sulfamoyl Substituents Key Properties/Activities Reference
Target Compound N,N-Diallyl N/A (Inferred: Potential antifungal/kinase inhibition) -
LMM5 Benzyl(methyl) Antifungal (C. albicans), TrxR inhibition
LMM11 Cyclohexyl(ethyl) Antifungal (C. albicans), TrxR inhibition
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxy-phenyl)-oxadiazol-2-yl]benzamide Diethyl Not reported (structural analog)
4-(Dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-oxadiazol-2-yl]benzamide Dibutyl Not reported (structural analog)

Key Findings :

  • Antifungal Activity : LMM5 and LMM11, with bulkier sulfamoyl groups (benzyl/cyclohexyl), exhibit antifungal activity against C. albicans via thioredoxin reductase (TrxR) inhibition . The diallyl group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and target binding.
  • Synthetic Accessibility : Smaller alkyl groups (e.g., diethyl, dibutyl) are typically easier to introduce than branched or aromatic substituents, as seen in LMM5/LMM11 synthesis .

Variations in the 1,3,4-Oxadiazole Substituents

The oxadiazole ring’s aryl substituents influence electronic properties and binding interactions:

Compound Name Oxadiazole Substituent Yield (%) Purity (%) Biological Activity Reference
Target Compound 2-Methoxyphenyl N/A N/A N/A -
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 2,3-Dihydrobenzodioxinyl 35 >95 Ca²⁺/calmodulin inhibition
N-(5-(Thiophen-2-yl)-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl 60 >95 Not reported
N-(5-(4-Chlorophenyl)-oxadiazol-2-yl)methoxybenzamide (5a) 4-Chlorophenyl 73 N/A Cytotoxicity (cell line data)

Key Findings :

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl in compound 19) show enhanced enzyme inhibitory activity, likely due to improved electrophilicity .
  • Heterocyclic Substituents : Thiophene (compound 25) and chlorophenyl (compound 5a) groups may enhance π-π stacking or hydrophobic interactions, critical for target binding .
  • 2-Methoxyphenyl vs.

Key Findings :

  • Yield Challenges : Bulky substituents (e.g., tetrahydronaphthalenyl in compound 6) often result in lower yields (15%) due to steric hindrance during coupling .
  • Purity Consistency : Most analogs achieve >95% purity via HPLC, critical for reliable biological testing .

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential pharmaceutical applications. Its unique structure integrates a sulfamoyl group and an oxadiazole moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S with a molecular weight of 470.6 g/mol. The compound features a benzamide backbone substituted with a diallylsulfamoyl group and an oxadiazole ring.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The sulfamoyl group may enhance binding affinity to biological targets, while the oxadiazole moiety could be crucial for its pharmacological effects. Understanding these interactions is essential for elucidating its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfamoyl derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Studies have suggested that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific biological activity of this compound requires empirical testing to confirm its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Compounds containing oxadiazole rings have also been investigated for their anti-inflammatory effects. The presence of the diallylsulfamoyl group may contribute to reducing inflammation by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity : A study on sulfamoyl derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Anticancer Research : Research involving oxadiazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compounds induced apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Studies : A compound structurally related to this compound demonstrated significant reduction in TNF-alpha levels in vitro, suggesting potential applications in treating inflammatory diseases.

Data Summary

Property Value
Molecular FormulaC22H22N4O4SC_{22}H_{22}N_{4}O_{4}S
Molecular Weight470.6 g/mol
Antimicrobial ActivityInhibits S. aureus, E. coli
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces TNF-alpha levels

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